3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to a sulfonamide group via an ethylpropane chain
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating numerous physiological responses.
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound enhances the root-related signaling responses, promoting root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. This pathway regulates various aspects of plant growth and development. The compound’s action on the TIR1 receptor enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may modulate gene expression in the auxin signaling pathway.
Result of Action
The compound has been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This suggests that the compound’s action at the molecular and cellular level results in observable changes in plant physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the ethylpropane chain: The benzo[d][1,3]dioxole is then reacted with an appropriate alkylating agent to introduce the ethylpropane chain.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethylpropane chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted products.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like 1-(benzo[d][1,3]dioxol-5-yl)methanamine share structural similarities.
Sulfonamide derivatives: Compounds such as N-ethyl-4-sulfamoylbenzoate have similar functional groups.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide is unique due to the combination of its benzo[d][1,3]dioxole moiety and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-ethylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-2-13-19(14,15)7-3-6-16-10-4-5-11-12(8-10)18-9-17-11/h4-5,8,13H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAIFXCJTKYAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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